Retinyl acetate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

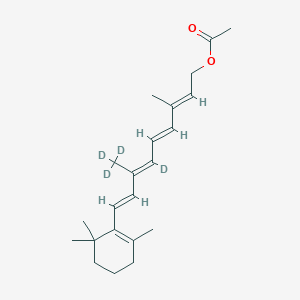

[(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i1D3,9D |

InChI Key |

QGNJRVVDBSJHIZ-VHPORTKQSA-N |

Isomeric SMILES |

[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\COC(=O)C)\C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Retinyl acetate-d4 and its chemical properties?

Abstract

This technical guide provides a comprehensive overview of Retinyl acetate-d4, a deuterated isotopologue of Retinyl acetate. It is intended for researchers, scientists, and professionals in drug development. This document details the chemical and physical properties of this compound, its primary applications as an internal standard in quantitative analytical methods, and its role in tracing Vitamin A metabolic pathways. Included are detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), alongside graphical representations of the retinoid metabolic pathway and analytical workflows to facilitate a deeper understanding of its application.

Introduction

Retinyl acetate, a synthetic ester of retinol (Vitamin A), is a crucial compound in various biological processes, including vision, immune function, and epithelial cell growth.[1][2] In research and clinical settings, the precise quantification of retinoids is essential for understanding both physiological states and the pharmacokinetics of related drugs. This compound is the deuterium-labeled form of Retinyl acetate.[3][4] The incorporation of four deuterium atoms creates a stable, heavier version of the molecule that is chemically identical to the natural form but distinguishable by its mass.[3] This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, thus correcting for variations in sample preparation and instrument response.

Chemical and Physical Properties

This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, with the primary distinction being its molecular weight. The properties of the unlabeled Retinyl acetate are presented below and are considered representative for the d4-labeled compound, except for molecular weight and formula.

Quantitative Data Summary

| Property | Value (Retinyl acetate) | Value (this compound) | Reference |

| Synonyms | Vitamin A acetate, Retinol acetate | Vitamin A acetate-d4, Retinol acetate-d4 | |

| CAS Number | 127-47-9 | 118139-40-5 | |

| Molecular Formula | C₂₂H₃₂O₂ | C₂₂H₂₈D₄O₂ | |

| Molecular Weight | 328.49 g/mol | 332.51 g/mol | |

| Appearance | Light yellow to yellow solid powder/crystals | Not specified (assumed similar) | |

| Melting Point | 57-58 °C | Not specified (assumed similar) | |

| Boiling Point | ~440.5 °C at 760 mmHg (estimate) | Not specified (assumed similar) | |

| Solubility | DMSO: ~50 mg/mL | Not specified (assumed similar) | |

| Ethanol: ~16-25 mg/mL | Not specified (assumed similar) | ||

| Water: Sparingly soluble (~0.67 mg/mL) | Not specified (assumed similar) | ||

| Soluble in chloroform, ethyl acetate | Not specified (assumed similar) | ||

| Stability | Light, air, and heat sensitive; Hygroscopic. | Light, air, and moisture sensitive. | |

| Storage Conditions | Store at -20°C under an inert atmosphere, protected from light. | Store in freezer (-20°C), protected from light, air, and moisture. | |

| Powder: Stable for 3 years at -20°C. | Not specified (assumed similar) | ||

| In Solvent: Stable for 6 months at -80°C. | Not specified (assumed similar) | ||

| λmax | 326 nm | Not specified (assumed similar) |

Role in Vitamin A Metabolism and Signaling

Retinyl acetate serves as a precursor to biologically active retinoids. When ingested, it is hydrolyzed in the intestine to release retinol. This retinol is then absorbed by enterocytes, re-esterified, and transported to the liver for storage, primarily as retinyl palmitate. From the liver, retinol is released into the bloodstream bound to retinol-binding protein (RBP) for delivery to target tissues. In target cells, retinol is oxidized first to retinaldehyde and then irreversibly to all-trans-retinoic acid (ATRA), the primary biologically active metabolite. ATRA is then transported to the nucleus where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate the expression of numerous genes involved in cell differentiation, proliferation, and apoptosis.

This compound acts as a tracer, allowing researchers to follow the metabolic fate of dietary Vitamin A through these complex pathways.

Vitamin A Metabolic Pathway

References

A Technical Guide to the Synthesis and Purification of Deuterated Retinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated retinyl acetate, a crucial isotopically labeled form of Vitamin A. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows for enhanced clarity. The methodologies described are intended to serve as a valuable resource for researchers in the fields of organic chemistry, drug metabolism, and pharmacokinetics.

Introduction

Deuterated retinyl acetate is an invaluable tool in biomedical research, particularly in studies involving Vitamin A metabolism, pharmacokinetics, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for the precise tracking and quantification of retinyl acetate and its metabolites in biological systems without altering its fundamental chemical properties. This guide outlines a common and effective synthetic pathway starting from β-ionone, followed by detailed purification and characterization protocols.

Synthetic Pathway Overview

The synthesis of deuterated retinyl acetate typically commences with the commercially available starting material, β-ionone. The synthetic strategy involves the sequential extension of the polyene chain and the introduction of deuterium atoms at specific positions. A common route proceeds through the formation of a deuterated retinoic acid intermediate, which is subsequently reduced to deuterated retinol and finally acetylated to yield the target compound.

Caption: General synthetic workflow for deuterated retinyl acetate.

Experimental Protocols

All procedures involving retinoids should be conducted under yellow or red light to prevent photoisomerization and degradation.[1]

Synthesis of Deuterated Retinoic Acid Ethyl Ester

A key intermediate in the synthesis is the appropriately deuterated retinoic acid ester. The following is a general procedure that can be adapted for specific deuteration patterns.

-

Materials: Deuterated building blocks (e.g., deuterated phosphonates or aldehydes), β-ionone derived intermediates, appropriate solvents (e.g., THF, ether), and bases (e.g., NaH, LDA).

-

Procedure:

-

The synthesis often employs a Wittig or Horner-Wadsworth-Emmons reaction to extend the polyene chain of a β-ionone derivative.

-

To introduce deuterium, a deuterated phosphonate ylide is reacted with a suitable aldehyde or ketone. For example, to synthesize 14,15-¹³C₂-retinoic acid ethyl ester (as a proxy for a deuteration example), C18 tetraene ketone is reacted with the carbanion of ¹³C₂-labeled triethylphosphonoacetate.[1]

-

The reaction is typically carried out in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or below) for a specified duration (e.g., overnight).[1]

-

Upon completion, the reaction is quenched (e.g., with water) and the product is extracted using an organic solvent.[1]

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude deuterated retinoic acid ethyl ester.

-

Reduction of Deuterated Retinoic Acid Ethyl Ester to Deuterated Retinol

-

Materials: Deuterated retinoic acid ethyl ester, lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), anhydrous ether or THF, dry ice/acetone bath.

-

Procedure:

-

A solution of the deuterated retinoic acid ethyl ester in an anhydrous solvent is prepared in a flask under an inert atmosphere.

-

The solution is cooled in a dry ice/acetone bath.[1]

-

A solution of LiAlD₄ in the same solvent is added dropwise to the stirred ester solution. The use of LiAlD₄ will introduce deuterium at the C15 position.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to give crude deuterated retinol.

-

Acetylation of Deuterated Retinol to Deuterated Retinyl Acetate

-

Materials: Deuterated retinol, acetic anhydride, a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or ether).

-

Procedure:

-

The crude deuterated retinol is dissolved in the chosen solvent containing the base.

-

Acetic anhydride is added dropwise to the solution, which is typically kept cool in an ice bath.

-

The reaction mixture is stirred for several hours or overnight to ensure complete acetylation.

-

The reaction is quenched with water or a dilute aqueous acid solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude deuterated retinyl acetate.

-

Purification Protocol

Purification of the crude deuterated retinyl acetate is crucial to remove unreacted starting materials, byproducts, and isomeric impurities. A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is often employed.

Caption: Purification workflow for deuterated retinyl acetate.

Column Chromatography

-

Stationary Phase: Alumina (deactivated with water, e.g., 8% w/w) or silica gel are commonly used.

-

Mobile Phase: A non-polar solvent system, such as a gradient of diethyl ether in hexanes, is typically used for elution.

-

Procedure:

-

A column is packed with the chosen stationary phase slurried in the initial mobile phase solvent.

-

The crude product, dissolved in a minimal amount of the mobile phase, is loaded onto the column.

-

The column is eluted with the mobile phase, gradually increasing the polarity to separate the components.

-

Fractions are collected and analyzed by TLC and/or UV-Vis spectroscopy to identify those containing the desired all-trans-retinyl acetate.

-

Pure fractions are combined and the solvent is removed under reduced pressure.

-

High-Performance Liquid Chromatography (HPLC)

For high-purity requirements, a final purification step by HPLC is recommended.

-

Column: A normal-phase column (e.g., silica) or a reverse-phase column (e.g., C18) can be used.

-

Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent like hexane with a slightly more polar modifier like isopropanol or ethyl acetate is common. For reverse-phase HPLC, a mixture of acetonitrile and water is often used.

-

Detection: UV detection at 325 nm is typically used for retinoids.

-

Procedure:

-

The partially purified product from column chromatography is dissolved in the HPLC mobile phase.

-

The solution is injected onto the HPLC system.

-

The peak corresponding to all-trans-deuterated retinyl acetate is collected.

-

The solvent is removed from the collected fraction to yield the highly purified product.

-

Characterization and Data

The identity, purity, and isotopic enrichment of the final product must be confirmed by various analytical techniques.

| Parameter | Method | Typical Result | Reference |

| Identity Confirmation | ¹H NMR, ¹³C NMR | Chemical shifts consistent with the retinyl acetate structure, with the absence of signals at deuterated positions. | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the deuterated retinyl acetate. | ||

| Purity Assessment | HPLC-UV (325 nm) | >95% purity for the all-trans isomer. | |

| Isotopic Enrichment | Mass Spectrometry (GC-MS) | Determination of the percentage of deuterated vs. non-deuterated species by analyzing the mass-to-charge ratio of molecular ions or specific fragments. |

Table 1: Analytical Characterization of Deuterated Retinyl Acetate

| Synthesis Step | Reactants | Key Conditions | Typical Yield |

| Deuterated Retinoic Acid Ester Synthesis | Deuterated phosphonate, C18 tetraene ketone | Anhydrous THF, NaH, room temp, overnight | Varies |

| Reduction to Deuterated Retinol | Deuterated retinoic acid ester, LiAlD₄ | Anhydrous ether, dry ice/acetone bath | ~95% |

| Acetylation | Deuterated retinol, Acetic anhydride | Triethylamine, ether, 0°C to room temp, overnight | ~90% |

Table 2: Summary of Synthetic Steps and Typical Yields

Storage and Handling

Deuterated retinyl acetate, like other retinoids, is sensitive to light, oxygen, and heat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C).

-

Handling: All manipulations should be performed under subdued light, preferably yellow or red light. Solutions should be prepared fresh whenever possible. For long-term storage, dissolving in an oil such as soybean oil can improve stability.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of deuterated retinyl acetate. The successful execution of these protocols will enable researchers to produce high-quality, isotopically labeled Vitamin A for a wide range of applications in metabolic research and drug development. Adherence to the described procedures for handling and storage is critical to ensure the integrity and stability of the final product.

References

Retinyl Acetate-d4 in Metabolic Studies: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of retinyl acetate-d4, a deuterated isotopologue of vitamin A, in metabolic research. Its primary utility lies in its application as a stable isotope tracer, enabling the precise tracking and quantification of vitamin A absorption, distribution, metabolism, and excretion (ADME) without the complications of radiological tracers. The deuterium label allows for its differentiation from endogenous vitamin A pools, providing invaluable data for pharmacokinetic and nutritional studies.

Core Mechanism of Action: A Tracer for Vitamin A Dynamics

This compound, being chemically identical to its non-deuterated counterpart, follows the same metabolic pathways. Its mechanism of action in metabolic studies is not pharmacological but rather as a tracer that allows for the quantitative assessment of vitamin A kinetics. Upon oral administration, it undergoes a series of enzymatic conversions and transport processes that mirror endogenous vitamin A metabolism.

Dietary retinyl acetate, including the deuterated form, is first hydrolyzed in the intestinal lumen to retinol-d4.[1] This retinol-d4 is then absorbed by enterocytes, where it is re-esterified, primarily to retinyl palmitate-d4, by the enzyme lecithin:retinol acyltransferase (LRAT).[1][2] These newly synthesized retinyl esters are incorporated into chylomicrons and secreted into the lymphatic system, eventually entering the bloodstream.[3][4]

Chylomicron remnants, enriched with retinyl esters-d4, are predominantly taken up by the liver. Within hepatocytes, the retinyl esters are hydrolyzed back to retinol-d4. This labeled retinol can then either be re-esterified and stored in hepatic stellate cells, primarily as retinyl palmitate-d4, or bound to retinol-binding protein (RBP) for transport to peripheral tissues. By measuring the ratio of deuterated to non-deuterated retinol in plasma over time, researchers can apply kinetic models, such as the deuterated retinol dilution technique, to estimate total body stores of vitamin A.

The metabolism of retinol-d4 in peripheral tissues follows the established pathways of vitamin A, including its oxidation to retinal-d4 and subsequently to retinoic acid-d4, the active form of vitamin A that regulates gene expression through nuclear receptors.

Quantitative Data from Metabolic Studies

The use of this compound and other labeled forms of vitamin A has generated a significant body of quantitative data. The following tables summarize key findings from various studies, providing insights into the pharmacokinetics and metabolism of vitamin A.

| Parameter | Subject | Dose of Labeled Retinyl Acetate | Key Findings | Reference |

| Plasma Isotopic Ratio | US and Bangladeshi Adults | [2H4]retinyl acetate | Mean plasma isotopic ratios on day 20 were significantly different between US (0.02 ± 0.02) and Bangladeshi (0.17 ± 0.12) subjects, reflecting different vitamin A reserves. | |

| Equilibration Time | US and Bangladeshi Adults | [2H4]retinyl acetate | The mean time for the labeled vitamin A to equilibrate with body stores was 16.6 ± 3.8 days and was not significantly different between the two groups. | |

| Hepatic Incorporation | Mice and Rats | C20-D3-vitamin A via diet or injection | After 4 weeks on a deuterated diet, 33 ± 14% of liver vitamin A was in the deuterated form. With intraperitoneal injections, this reached 43 ± 12% in rats and 50 ± 18% in mice. | |

| Total Body Reserves (TBR) | Rats on varying Vitamin A diets | (13)C(4)-retinyl acetate | Calculated and measured TBR of vitamin A were within 7% of each other, demonstrating the accuracy of the isotope dilution method. | |

| Plasma Kinetics | Healthy Female Volunteers | Oral doses of retinyl palmitate | Peak plasma concentrations of retinyl palmitate increased with both increasing dose and duration of treatment. The time to peak plasma concentration was 4.3 ± 0.7 hours. |

Key Experimental Protocols

The successful application of this compound in metabolic studies relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Deuterated Retinol Dilution Technique for Estimating Vitamin A Body Stores

This protocol is adapted from studies assessing vitamin A status in human subjects.

1. Dose Preparation and Administration:

-

A stock solution of [2H4]-retinyl acetate is prepared in ethanol, with its concentration verified by UV/VIS spectrophotometry at 325 nm.

-

For human administration, the labeled retinyl acetate is dissolved in a suitable vegetable oil.

-

Oral doses typically range from 2.5 to 5 mg for children and 5 to 10 mg for adults, depending on the study's objectives and the sensitivity of the analytical instruments.

2. Blood Sample Collection:

-

Blood samples are collected at multiple time points post-dosing to track the plasma kinetics of the labeled retinol.

-

A typical schedule includes samples at 6, 12, and 24 hours, followed by multiple collections over a period of up to 90 days to determine the equilibration of the tracer.

3. Sample Preparation for Analysis:

-

All procedures should be conducted under dim or gold fluorescent lighting to prevent the degradation of light-sensitive retinoids.

-

Retinoids are extracted from plasma or serum using a liquid-liquid extraction method. A common procedure involves protein precipitation with an organic solvent like acetonitrile, followed by extraction with a non-polar solvent such as hexane or methyl-tert-butyl ether.

-

An internal standard (e.g., a different isotopologue of vitamin A) is often added at the beginning of the extraction process to account for procedural losses.

4. Analytical Quantification:

-

The concentrations of deuterated and non-deuterated retinol are determined using mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

-

LC-MS/MS is often preferred for its sensitivity and specificity in analyzing complex biological matrices.

-

A reversed-phase C18 column is commonly used for chromatographic separation, with a mobile phase consisting of a water:methanol mixture containing 0.1% formic acid.

-

Quantification is performed using selective reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in this compound metabolic studies.

Caption: Metabolic fate of orally administered this compound.

Caption: Workflow for a deuterated retinol dilution study.

References

The Role of Deuterium Labeling in Vitamin A Tracer Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Quantifying Vitamin A Dynamics

Vitamin A is a critical fat-soluble micronutrient essential for a range of physiological processes, including vision, immune function, cellular differentiation, and growth.[1][2] Assessing vitamin A status, however, is notoriously difficult. Serum retinol concentrations, a common biomarker, are homeostatically controlled and do not accurately reflect the body's total reserves—primarily stored in the liver as retinyl esters—until these stores are severely depleted or excessively high.[1][3][4] This limitation creates a significant "gray area" where marginal deficiency or subclinical toxicity cannot be reliably detected, posing a challenge for nutritional assessment, public health interventions, and drug development.

To overcome this, researchers employ isotope dilution techniques, which provide a quantitative measure of the total body pool of vitamin A. Among the most powerful of these methods is the use of deuterium-labeled vitamin A as a tracer. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, acts as a "heavy" tag on the vitamin A molecule. By introducing a known amount of this labeled vitamin A into the system and measuring its dilution with the endogenous, unlabeled vitamin A over time, scientists can accurately calculate the total size of the body's vitamin A pool. This guide provides an in-depth overview of the purpose, methodology, and data interpretation of deuterium-labeled vitamin A tracer studies.

The Core Principle: Why Deuterium?

The selection of deuterium as a label is strategic for several key reasons:

-

Safety: As a stable, non-radioactive isotope, deuterium is safe for use in human subjects, including vulnerable populations like children and pregnant women, a critical advantage over historical radioisotope tracers (e.g., ¹⁴C or ³H).

-

Biological Equivalence: The addition of deuterium atoms does not significantly alter the chemical properties or biological activity of the vitamin A molecule. The body metabolizes, transports, and stores deuterated vitamin A virtually identically to its unlabeled counterpart.

-

High-Precision Detection: The mass difference between deuterated and unlabeled vitamin A is easily and precisely quantifiable using mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the detection of very low tracer concentrations in biological samples like plasma.

Experimental Workflow and Logical Framework

A typical deuterium-labeled vitamin A tracer study follows a multi-step process, from dose administration to mathematical modeling. The workflow is designed to track the absorption, distribution, and metabolism of the tracer, allowing for the calculation of kinetic parameters.

Caption: General workflow for a deuterium-labeled vitamin A tracer study.

Detailed Experimental Protocols

The precision of a tracer study hinges on meticulous execution of its protocols. Below are methodologies for the key experimental stages.

Preparation and Administration of the Tracer Dose

-

Tracer Selection: Commonly used tracers include [4,4,19,20-²H₄]retinyl acetate or [10,19,19,19,20,20,20,20-²H₈]retinyl acetate. The choice depends on the required mass separation and the capabilities of the mass spectrometer.

-

Dose Calculation and Formulation: The dose is calculated to be high enough for detection but low enough to be a true "tracer" that does not perturb the body's vitamin A system. Typical oral doses for adults range from 2.5 to 10 mg of retinol equivalents, dissolved in a carrier oil (e.g., corn or soybean oil) to ensure efficient absorption.

-

Administration: Following a baseline blood draw, the subject ingests the oil-based tracer dose, often with a small, fatty meal to stimulate chylomicron production and facilitate vitamin A absorption.

Sample Collection and Processing

-

Blood Sampling: Venous blood samples are collected at multiple time points after dosing. The sampling schedule is critical; early samples (hours to a few days) capture absorption and distribution kinetics, while later samples (days to weeks) reflect the tracer's equilibration with total body stores. A common schedule might include samples at 0, 1, 3, 7, 14, and 21 days.

-

Sample Handling: Blood is collected in tubes protected from light (e.g., amber tubes or wrapped in foil) as vitamin A is light-sensitive. Plasma or serum is separated by centrifugation and stored at -70°C or lower until analysis.

Analytical Methodology: Mass Spectrometry

The core of the analysis is to determine the ratio of deuterated to non-deuterated retinol in the plasma samples.

-

Extraction: Retinol and its esters are extracted from a measured volume of plasma (typically 0.4-1.0 mL) using organic solvents like ethanol, hexane, or a chloroform-methanol mixture.

-

Saponification (Optional but Common): To measure total retinol, retinyl esters in the extract are often hydrolyzed to retinol using potassium hydroxide.

-

Purification: The retinol-containing fraction is isolated from other lipids and interfering compounds using High-Performance Liquid Chromatography (HPLC).

-

Derivatization: To improve its volatility and chromatographic properties for GC-MS analysis, the purified retinol is derivatized. A common method is converting it to its trimethylsilyl (TMS) ether using agents like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another stable derivative is tert-butyldimethylsilyl (tBDMS)-retinol.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the retinol derivative from other compounds. The mass spectrometer then ionizes the molecule and measures the abundance of specific mass-to-charge ratio (m/z) fragments corresponding to the unlabeled and deuterium-labeled retinol. For example, using electron ionization, selected ion monitoring may track fragment ions at m/z 255 for unlabeled retinol and m/z 259 for [²H₄]-retinol.

Vitamin A Metabolism and the Role of Tracer Kinetics

Deuterium labeling allows researchers to trace the movement of vitamin A through its complex metabolic pathway. The administered deuterated retinyl acetate is absorbed in the intestine, incorporated into chylomicrons, and transported via the lymph to the bloodstream. From there, it is primarily taken up by the liver, where it is either stored as retinyl esters in hepatic stellate cells or bound to retinol-binding protein (RBP) for transport to peripheral tissues. In target cells, retinol is oxidized to its active forms, retinal and retinoic acid, which regulate gene expression.

The tracer's appearance and disappearance curve in the plasma reflects these processes. By applying mathematical models to this kinetic data, the flux between different metabolic compartments can be quantified.

Caption: Simplified metabolic pathway of Vitamin A showing tracer integration.

Quantitative Data Analysis and Presentation

The primary goal of the analysis is to calculate the total body stores (TBS) of vitamin A. This is achieved using the retinol isotope dilution (RID) equation, which is fundamentally a mass balance calculation. A simplified version of the Olson-Furr equation is:

TBS (μmol) = Dose (μmol) × (Sₐ / Sₚ) - Dose (μmol)

Where:

-

Dose: The amount of deuterated vitamin A administered.

-

Sₐ: A correction factor accounting for tracer absorption, retention, and other metabolic variables.

-

Sₚ: The fraction of labeled retinol in plasma at a specific time point after equilibration (e.g., day 14 or 21).

More sophisticated analyses use compartmental modeling, where the plasma tracer kinetic data is fitted to a mathematical model composed of interconnected "compartments" that represent different physiological pools of vitamin A (e.g., plasma, liver, peripheral tissues). This approach yields more detailed information beyond just TBS.

Summary of Key Quantitative Parameters

The data derived from these studies allow for a comprehensive assessment of vitamin A dynamics.

| Parameter | Description | Typical Units | Example Data Range (Adults) | Reference |

| Total Body Stores (TBS) | The total exchangeable pool of vitamin A in the body, primarily reflecting liver reserves. | μmol or mmol | 0.05 - 0.5 mmol | |

| Plasma Retinol Pool Size | The amount of retinol circulating in the plasma, bound to RBP. | μmol | 3 - 6 μmol | |

| Vitamin A Disposal Rate (DR) | The rate at which vitamin A is irreversibly utilized or catabolized by the body. | μmol/day | 5 - 15 μmol/day | |

| System Fractional Catabolic Rate (FCR) | The percentage of the total body vitamin A pool that is disposed of each day. | %/day | 0.5 - 2.0 %/day | |

| Tracer Equilibration Time | The time required for the tracer to mix evenly with the endogenous vitamin A pool. | days | ~14 - 21 days |

Note: Example data ranges are illustrative and can vary significantly based on age, diet, and health status.

Applications in Research and Drug Development

Deuterium-labeled vitamin A tracer studies are the gold standard for several applications:

-

Nutritional Status Assessment: Providing the most accurate measure of vitamin A reserves across the full spectrum from deficiency to toxicity.

-

Evaluating Interventions: Quantifying the efficacy of food fortification, biofortification, and supplementation programs by measuring the change in TBS before and after the intervention.

-

Pharmacokinetic Studies: In drug development, this method can be used to study how a new drug affects vitamin A metabolism, storage, or transport.

-

Disease Pathophysiology: Investigating disruptions in vitamin A kinetics in diseases affecting the liver, pancreas, or intestines.

Conclusion

Deuterium labeling provides a safe, powerful, and precise tool for elucidating the complex in vivo dynamics of vitamin A. By enabling the quantitative measurement of total body stores, turnover rates, and metabolic fluxes, these tracer studies offer unparalleled insight into vitamin A status and metabolism. For researchers and drug development professionals, mastering this technique is essential for accurately assessing the impact of nutritional interventions, understanding disease mechanisms, and evaluating the metabolic effects of novel therapeutics.

References

An In-depth Technical Guide to the Stability and Proper Storage of Retinyl acetate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and optimal storage conditions for Retinyl acetate-d4. Adherence to these guidelines is critical for maintaining the isotopic and chemical purity of this compound, ensuring the accuracy and reliability of experimental results. This compound, a deuterated analog of Vitamin A acetate, is primarily used as an internal standard in mass spectrometry-based bioanalysis.[1][2][3] Like its non-deuterated counterpart, it is susceptible to degradation from environmental factors.

Stability Profile of this compound

Retinoids are inherently unstable molecules due to their conjugated polyene structure, which is sensitive to light, heat, and oxygen.[2][4] The deuteration in this compound is intended for mass differentiation in analytical studies and does not significantly alter its fundamental chemical stability. Therefore, the same precautions required for Retinyl acetate must be applied to its deuterated form.

Key Factors Influencing Stability:

-

Light: Exposure to light, particularly UV light, is a primary cause of degradation. It can induce rapid photo-oxidation and isomerization from the biologically active all-trans form to various cis-isomers.

-

Oxygen: The polyunsaturated side chain is highly susceptible to oxidation, which is accelerated by heat and light. To mitigate this, handling and storage under an inert atmosphere are crucial.

-

Temperature: Elevated temperatures increase the rate of both isomerization and oxidation. Long-term storage should be at low, stable temperatures.

-

Moisture and pH: The compound is described as hygroscopic. The acetate ester linkage is susceptible to hydrolysis, particularly in acidic or alkaline conditions, which would yield retinol-d4. The compound is practically insoluble in water.

A logical diagram illustrating the primary degradation pathways is presented below.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Conditions

Proper storage is paramount to preserving the integrity of this compound. The optimal conditions depend on whether the compound is in its neat (solid/powder) form or in solution.

Storage of Neat Compound

When supplied as a solid, powder, or semi-solid, this compound should be stored with strict adherence to the following conditions to ensure long-term stability, which can extend to three years or more.

| Parameter | Condition | Rationale & Best Practices |

| Temperature | -20°C | Recommended for long-term stability. Minimizes thermal degradation and isomerization. |

| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Prevents oxidation of the polyene chain. Vials should be sealed tightly. |

| Light | Protect from Light | Store in an amber or opaque vial to prevent photo-degradation. |

| Moisture | Keep Dry / Desiccated | The compound is hygroscopic and should be protected from moisture to prevent hydrolysis and physical changes. |

Table 1: Recommended Storage Conditions for this compound (Neat Form).

Storage of Stock Solutions

Retinoids are significantly less stable in solution than in their pure, solid form. The stability is highly dependent on the solvent, temperature, and exposure to light and oxygen.

| Parameter | Condition | Rationale & Best Practices |

| Temperature | -80°C | Strongly recommended for maximum stability, preserving the solution for up to 6 months. |

| -20°C | Acceptable for short-term storage, typically up to 1 month. | |

| Solvent | High-purity, degassed organic solvents (e.g., Ethanol, DMSO, DMF) | Organic solvents provide better stability than aqueous solutions. Purging the solvent with an inert gas prior to use removes dissolved oxygen. |

| Light | Protect from Light | Use amber glass vials or wrap standard vials in aluminum foil. |

| Atmosphere | Under Inert Gas (Argon or Nitrogen) | After preparation, flush the headspace of the vial with an inert gas before sealing to prevent oxidation. |

| Aqueous Solutions | Avoid for Storage | Aqueous solutions are not recommended for storage beyond one day due to poor solubility and rapid degradation. Prepare fresh dilutions from an organic stock immediately before use. |

Table 2: Recommended Storage Conditions for this compound (In Solution).

Solubility Data

Proper solvent selection is crucial for preparing stock solutions.

| Solvent | Approximate Solubility |

| Ethanol | ~16 mg/mL |

| DMSO | ~5 mg/mL |

| Dimethyl formamide (DMF) | ~5 mg/mL |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.3 mg/mL |

Table 3: Solubility of Retinyl Acetate. Note: Data is for the non-deuterated analog but is directly applicable.

Experimental Protocols

Protocol: Preparation of a Standard Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of this compound.

Materials:

-

This compound

-

Amber glass vial with a PTFE-lined screw cap

-

High-purity, degassed solvent (e.g., ethanol)

-

Inert gas source (Argon or Nitrogen) with tubing

-

Analytical balance

-

Gastight syringes

Procedure:

-

Allow the vial containing neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a tared amber vial. Perform this step quickly to minimize exposure to air and light.

-

Add the appropriate volume of degassed solvent to the vial to achieve the target concentration.

-

Seal the vial tightly with the cap. Mix gently by vortexing or inversion until the solid is completely dissolved. Sonication can be used cautiously if needed.

-

Flush the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

-

Immediately reseal the vial tightly. For extra protection, wrap the cap and neck with parafilm.

-

Label the vial clearly with the compound name, concentration, solvent, and preparation date.

-

Store the stock solution at -80°C, protected from light.

Caption: Workflow for proper stock solution preparation and storage.

Protocol: Forced Degradation Study for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound using HPLC-UV, a common analytical technique for retinoids.

Objective: To identify conditions that lead to degradation and characterize the stability profile of the compound.

Methodology:

-

Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:methanol mixture) at a known concentration (e.g., 20 µg/mL).

-

Stress Conditions: Aliquot the solution into separate, appropriately sealed vials for each stress condition. Include an unstressed control sample stored at -80°C.

-

Photolytic Stress: Expose the solution in a clear vial to a light source (e.g., UV lamp at 254 nm or direct sunlight) for a defined period (e.g., 24-48 hours).

-

Thermal Stress: Place the solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

-

Acidic Hydrolysis: Add a small volume of acid (e.g., 0.1 M HCl) and incubate.

-

Basic Hydrolysis: Add a small volume of base (e.g., 0.1 M NaOH) and incubate.

-

Oxidative Stress: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot from each condition. Neutralize the acid/base stressed samples if necessary.

-

Analyze all samples by HPLC-UV. A typical system might use:

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and methanol (e.g., 89:11 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of Retinyl acetate (~326 nm).

-

-

-

Data Interpretation: Compare the peak area of the parent this compound peak in the stressed samples to that of the unstressed control. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of remaining compound to quantify stability.

Caption: Experimental workflow for a forced degradation stability study.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Retinyl Acetate-d4

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometric behavior and fragmentation patterns of retinyl acetate-d4, a deuterated isotopologue of Vitamin A acetate. This compound is frequently employed as an internal standard in clinical and research settings for the accurate quantification of Vitamin A and its esters in biological matrices.[1] A thorough understanding of its fragmentation is crucial for developing robust and sensitive analytical methods using tandem mass spectrometry (MS/MS).

Ionization and Precursor Ion Formation

Retinyl acetate is thermally labile and sensitive to oxidation.[2] Mass spectrometry techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are well-suited for its analysis.[3][4] In positive ionization mode, retinyl acetate does not typically show a strong signal for the protonated molecular ion, [M+H]⁺. Instead, it readily undergoes a characteristic in-source fragmentation event.

The molecular weight of this compound (C₂₂H₂₈D₄O₂) is approximately 332.51 g/mol .[5] Upon ionization, the protonated molecule ([M+H]⁺, m/z ≈ 333.5) is formed, which immediately loses a neutral molecule of acetic acid (CH₃COOH, 60 Da). This results in a stable d4-retinol carbocation, which is observed as the predominant precursor ion at m/z 273 . This process is analogous to unlabeled retinyl acetate, which forms a characteristic ion at m/z 269 under similar conditions.

Collision-Induced Dissociation and Fragmentation Pattern

Further fragmentation of the m/z 273 precursor ion is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. This process generates a reproducible pattern of product ions that are characteristic of the d4-retinoid structure. The primary MS/MS transitions monitored for this compound involve the fragmentation of the m/z 273 ion into key product ions.

The major fragmentation pathways and resulting ions are detailed below.

Quantitative Data Summary

The mass transitions for this compound are summarized in the table below. These transitions are typically used to configure a Multiple Reaction Monitoring (MRM) method for selective and sensitive quantification.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

| 273 | 217 | 56 | Loss of C₄H₈ (isobutene) from the ionone ring |

| 273 | 94 | 179 | Fragment of the polyene chain |

Fragmentation Pathway Diagram

The logical flow from the parent molecule to its final product ions is illustrated in the following diagram.

Caption: Fragmentation pathway of this compound.

Experimental Protocols

A validated and sensitive method for the analysis of this compound typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation (Standard Solution)

-

Obtain a certified standard of this compound.

-

Prepare a stock solution by dissolving the neat material in a suitable organic solvent, such as ethanol or methanol, to a concentration of 1 mg/mL. Protect the solution from light and store at 2-8°C or lower.

-

Perform serial dilutions from the stock solution using the initial mobile phase composition to create working standards for calibration curves and quality controls.

B. Liquid Chromatography (LC)

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UHPLC).

-

Column: A reversed-phase C30 column is highly effective for the separation of retinoids and their isomers.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: A mixture of methanol and methyl-tert-butyl ether (MTBE).

-

Gradient: A gradient elution is employed to effectively separate retinyl esters from other matrix components. An example gradient might start at 30% B, increasing linearly to 100% B over several minutes.

-

Flow Rate: Typically 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

C. Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its sensitivity in analyzing retinyl esters.

-

Ion Source Parameters:

-

Corona Current: ~5-10 µA

-

Vaporizer Temperature: ~350-450 °C

-

Capillary Temperature: ~250-300 °C

-

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Primary: m/z 273 → 217

-

Confirmatory: m/z 273 → 94

-

Experimental Workflow Diagram

The overall process from sample preparation to data acquisition is outlined below.

Caption: LC-MS/MS workflow for this compound analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Retinyl acetate - Wikipedia [en.wikipedia.org]

- 3. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin A acetate (retinol acetate) (10,19,19,19-Dâ, 96%) (3-4% ððð ) - Cambridge Isotope Laboratories, DLM-2244-0.001 [isotope.com]

An In-depth Technical Guide to the Safe Handling of Isotopically Labeled Retinoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling guidelines for isotopically labeled retinoids, crucial for ensuring personnel safety and experimental integrity in research and development settings. Retinoids, metabolites of vitamin A, are pivotal in numerous biological processes, and their isotopically labeled analogues are invaluable tools for tracing their metabolic fate, distribution, and interaction with cellular components. This document outlines the necessary precautions for working with both stable and radioactive isotopes of these compounds, from storage and handling to waste disposal, and provides detailed experimental methodologies.

General Safety and Handling Precautions

The use of isotopically labeled compounds necessitates a rigorous adherence to safety protocols. The primary concern with radioactive isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) is minimizing exposure, as internal exposure can occur through inhalation, ingestion, or skin absorption.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.

-

Lab Coat: A full-length lab coat should always be worn.

-

Gloves: Double-gloving with nitrile gloves is recommended, with the outer pair changed frequently, especially when handling compounds known to penetrate glove materials.

-

Eye Protection: Safety glasses with side shields or safety goggles are mandatory.

-

Respiratory Protection: A respirator may be necessary for procedures that could generate aerosols or volatile compounds.

Work Area and Hygiene:

-

Designate a specific area for handling radioactive materials and clearly label it.

-

Use absorbent bench paper to contain potential spills.

-

Prohibit eating, drinking, smoking, and mouth-pipetting in the designated area.

-

Always wash hands thoroughly after handling radioactive materials.

Quantitative Data for Common Isotopes

Understanding the properties of the isotopes used is fundamental to their safe handling. The following tables summarize key data for Carbon-14 and Tritium, the most common radioisotopes used in retinoid labeling.

Table 1: Radioactive Decay Properties

| Isotope | Half-Life (t½) | Decay Mode | Maximum Beta Energy (Emax) | Average Beta Energy (Eavg) |

| Carbon-14 (¹⁴C) | 5700 ± 30 years[1][2] | Beta (β⁻) | 156.476 keV[1] | 49 keV[3] |

| Tritium (³H) | 12.32 years[4] | Beta (β⁻) | 18.6 keV | 5.7 keV |

Table 2: Permissible Exposure and Contamination Limits

| Isotope | Annual Limit on Intake (ALI) - Ingestion | Annual Limit on Intake (ALI) - Inhalation | Removable Surface Contamination Limit (Unrestricted Area) |

| Carbon-14 (¹⁴C) | 2 mCi (for labeled organic compounds) | 2 mCi (for labeled organic compounds) | 2000 dpm/100 cm² |

| Tritium (³H) | 80 mCi | 80 mCi | 2000 dpm/100 cm² |

Note: dpm = disintegrations per minute. Limits may vary based on institutional and regulatory guidelines.

Table 3: Detection Limits for Retinoids in Biological Samples

| Analyte | Matrix | Method | Lower Limit of Quantification (LLOQ) |

| All-trans-retinoic acid (atRA) | Human Serum | UHPLC-MS/MS | 0.1 nM |

| 13-cis-retinoic acid | Human Serum | UHPLC-MS/MS | 0.1 nM |

| All-trans-retinol (atROH) | Human Plasma | LC/MS/MS | 0.1-0.2 ng/mL |

| Various Retinoids | Serum | LC-MS/MS | sub ng/mL levels |

Storage and Stability

Isotopically labeled retinoids are sensitive to light, air, and heat. Proper storage is critical to maintain their chemical and radiochemical purity.

-

Temperature: Store at -20°C or, for long-term storage, at -80°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

-

Form: Storage in a solvent is generally preferred over storage as a dry powder to minimize self-radiolysis. If stored as a solid, crystalline form is better than amorphous.

Waste Disposal

Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

-

Segregation: Separate radioactive waste from non-radioactive waste. Further segregate based on the isotope's half-life (short-lived vs. long-lived) and the physical form (solid vs. liquid).

-

Mixed Waste: Waste containing both radioactive and hazardous chemical components is considered "mixed waste" and requires special handling and disposal procedures. Generation of mixed waste should be minimized whenever possible.

-

Labeling: All radioactive waste containers must be clearly labeled with the isotope, activity, date, and the chemical contents.

-

Disposal: Disposal methods vary based on the isotope. Short-lived isotopes may be stored for decay, while long-lived isotopes like ¹⁴C require disposal at a licensed radioactive waste facility.

Figure 1: Decision-making workflow for radioactive waste disposal.

Experimental Protocols

Detailed experimental protocols are crucial for both safety and reproducibility. Below are representative protocols for the synthesis, handling, and analysis of isotopically labeled retinoids.

5.1. Synthesis of [¹⁴C]-all-trans-Retinoic Acid (Representative Protocol)

This protocol is a composite representation of synthetic steps described in the literature. Researchers should consult original publications for specific details and safety precautions. The synthesis of all-trans-retinoic acid labeled with ¹⁴C at position 7 has been reported with an overall yield of about 15% from ¹⁴C sodium cyanide.

-

Preparation of Labeled Intermediate: The synthesis typically begins with a labeled starting material, such as [¹⁴C]sodium cyanide, which is then incorporated into a larger molecule through a series of organic reactions.

-

Chain Elongation: The labeled intermediate undergoes several steps of chain elongation, often involving Wittig or Horner-Wadsworth-Emmons reactions, to build the characteristic polyene chain of the retinoid.

-

Formation of the Acid: The final steps involve the conversion of a terminal functional group (e.g., an ester or an aldehyde) into the carboxylic acid moiety of retinoic acid.

-

Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high chemical and radiochemical purity.

5.2. General Laboratory Handling of Tritiated Retinol

-

Preparation: Before handling the stock solution of [³H]-retinol, prepare the work area by laying down absorbent paper. Ensure all necessary equipment (pipettes, tubes, etc.) is within reach.

-

Aliquoting: Thaw the stock solution on ice. Using a calibrated pipette with a disposable tip, carefully transfer the desired volume to a new microcentrifuge tube.

-

Dilution: Dilute the aliquot with an appropriate solvent (e.g., ethanol) to the desired working concentration.

-

Storage of Working Solution: Store the diluted working solution at -20°C in a properly labeled, sealed container, protected from light.

-

Cleanup: After handling, dispose of all contaminated materials (pipette tips, tubes, absorbent paper) in the designated radioactive waste container. Wipe the work area with a suitable decontamination solution and perform a wipe test to ensure no residual contamination.

Figure 2: General experimental workflow for handling isotopically labeled retinoids.

5.3. Analysis of [³H]-Retinoids in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of tritiated retinoids in a biological matrix.

-

Sample Preparation:

-

To a 200 µL plasma sample, add an internal standard (e.g., a deuterated retinoid analogue).

-

Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.

-

Extract the retinoids from the supernatant using a liquid-liquid extraction with a non-polar solvent like hexane.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC or UHPLC system.

-

Separate the retinoids using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).

-

Detect and quantify the parent and product ions of the labeled retinoid and the internal standard using selected reaction monitoring (SRM).

-

Retinoid Signaling Pathway

Retinoids exert their biological effects by binding to nuclear receptors and regulating gene expression. Understanding this pathway is crucial for interpreting the results of tracer studies.

Figure 3: Simplified diagram of the retinoid signaling pathway.

In this pathway, retinol is transported in the blood bound to retinol-binding protein (RBP). After entering the cell, it is converted to retinoic acid (RA). RA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

By following these guidelines and protocols, researchers can safely and effectively utilize isotopically labeled retinoids to advance our understanding of their critical roles in health and disease. Always consult your institution's Radiation Safety Officer for specific guidance and training before working with radioactive materials.

References

Methodological & Application

Application Notes: Utilizing Retinyl Acetate-d4 as an Internal Standard in LC-MS/MS for Accurate Quantification of Retinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of retinoids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1] Retinoids, including retinol and its various ester forms, are critical in numerous physiological processes, and their accurate measurement in biological matrices is essential for clinical research and drug development.[2][3] The use of a stable isotope-labeled internal standard is a widely accepted best practice to correct for analytical variability.[2][4] Retinyl acetate-d4, a deuterated analog of retinyl acetate, serves as an excellent internal standard for the quantification of retinyl acetate and other retinoids. Its near-identical physicochemical properties to the analyte ensure it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects, extraction inconsistencies, and instrument response fluctuations.

Principle of Internal Standardization

The core principle behind using a deuterated internal standard like this compound is to provide a reference point that experiences the same analytical variations as the target analyte. By adding a known amount of the internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio normalization corrects for potential errors that may occur during the analytical workflow, leading to significantly improved data reliability.

Advantages of Using this compound

-

Correction for Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound co-elutes with the analyte, it experiences similar matrix effects, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected proportionally.

-

Improved Precision and Accuracy: By minimizing the impact of analytical variations, the use of a deuterated internal standard leads to more precise and accurate quantitative results.

Experimental Workflow and Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in the LC-MS/MS analysis of retinoids. Optimization may be required for specific matrices and analytes.

I. Sample Preparation

A simple and effective method for extracting retinoids from serum or plasma is protein precipitation followed by liquid-liquid extraction.

Protocol: Protein Precipitation and Liquid-Liquid Extraction

-

To 200 µL of serum sample, calibrator, or QC, add a known concentration of this compound internal standard solution.

-

Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.

-

Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a 1:3 mixture of water and methanol).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of retinoids.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with a suitable percentage of B, increase to a high percentage of B over several minutes to elute the retinoids, then return to initial conditions for re-equilibration. A typical gradient might run for 8 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 4000 V |

| Vaporizer Temperature | 350 °C |

| Ion Transfer Tube Temperature | 250 °C |

| Sheath Gas Pressure | 70 arbitrary units |

| Auxiliary Gas Pressure | 20 arbitrary units |

| CID Gas | Argon at an appropriate pressure (e.g., 2 mTorr) |

SRM Transitions

The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. For d4-retinyl esters, a common transition is m/z 273 > 94.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Retinyl acetate (Analyte) | 269 | 93 |

| This compound (Internal Standard) | 273 | 94 |

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for retinoids using a deuterated internal standard.

Table 1: Linearity and Range

| Analyte | Calibration Range | Coefficient of Determination (R²) |

| Retinoids and Metabolites | 1 ng/mL to 1000 ng/mL | >0.98 |

| Vitamin A | 28–4800 ng/mL | ≥0.997 |

Table 2: Precision and Accuracy

| Analyte | Concentration | Precision (%CV) | Accuracy (%) |

| Vitamin A | 300, 600, 1500 ng/mL | ≤6.9% | 86% to 102% (for diluted samples) |

| Retinoids and Metabolites | Various | <10% | N/A |

Table 3: Limits of Detection and Quantification

| Analyte | LLOQ (Lower Limit of Quantification) |

| Vitamin A | 50 ng/mL |

| d4-retinyl acetate | 2.33 x 10⁻¹³ moles on column |

Visualizations

Caption: Experimental workflow for retinoid analysis using this compound.

Caption: Correction principle of an internal standard in LC-MS/MS analysis.

References

Application Note: Quantification of Vitamin A in Human Plasma by LC-MS/MS

Introduction

Vitamin A (retinol) is a fat-soluble vitamin crucial for vision, immune function, and cellular growth. Accurate quantification of retinol in plasma is essential for assessing vitamin A status and in various research and clinical settings. This application note details a robust and sensitive method for the quantitative analysis of vitamin A in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Retinyl acetate-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[1]

Experimental Protocol

1. Materials and Reagents

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Standards: Retinol (Vitamin A) and this compound (internal standard, IS).

-

Control Plasma: Blank human plasma from a certified vendor.

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.

2. Standard and Quality Control (QC) Preparation

-

Stock Solutions: Prepare individual stock solutions of retinol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the retinol stock solution with methanol to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of approximately 1000 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the retinol working standards into blank human plasma to create a calibration curve with a suggested range of 10 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 300, 600, and 1500 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

-

Add 400 µL of acetonitrile to each tube to precipitate proteins.[2]

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.

4. UPLC-MS/MS Instrumental Conditions

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 40 °C.

-

Total Run Time: Approximately 3-7 minutes.

-

Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: UPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| Initial | 0.4 | 30 | 70 |

| 1.5 | 0.4 | 0 | 100 |

| 2.5 | 0.4 | 0 | 100 |

| 2.6 | 0.4 | 30 | 70 |

| 3.0 | 0.4 | 30 | 70 |

Table 2: MRM Transitions for Vitamin A and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Retinol (Vitamin A) | 269.2 | 93.0 | 0.05 | 30 | 15 |

| This compound (IS) | 273.0 | 94.0 | 0.05 | 30 | 15 |

| Note: MRM transitions should be optimized for the specific instrument used. The transition for this compound is based on fragmentation patterns of d4-retinyl esters. |

Data Analysis and Quantitative Data Summary

Data acquisition and processing are performed using the instrument's software (e.g., MassLynx with TargetLynx). The concentration of retinol in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 28–4800 ng/mL |

| Correlation Coefficient (r²) | ≥0.99 |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL |

| Intra-day Precision (%CV) | ≤6.9% |

| Inter-day Precision (%CV) | ≤6.9% |

| Accuracy (% Recovery) | 86% to 102% |

Table 4: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=25) | Accuracy (% Bias) |

| Low | 300 | < 7% | < 7% | ± 15% |

| Medium | 600 | < 7% | < 7% | ± 15% |

| High | 1500 | < 7% | < 7% | ± 15% |

| Data is representative of typical performance for a validated method. |

Visualizations

References

Application of Retinyl acetate-d4 in human vitamin A status assessment.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, reproduction, and cellular communication. Assessing vitamin A status is critical for both public health surveillance and clinical diagnostics. While serum retinol concentrations are commonly used, they are homeostatically controlled and do not accurately reflect total body stores until deficiency is severe. The deuterated-retinol-dilution (DRD) technique, utilizing orally administered Retinyl acetate-d4, offers a robust and sensitive method to quantitatively estimate total body vitamin A stores. This stable isotope dilution method is considered a gold standard for assessing vitamin A status across a wide range of nutritional states.[1][2][3][4]

The principle of the DRD technique involves administering a known dose of deuterated vitamin A (this compound). This labeled vitamin A mixes with the body's unlabeled vitamin A pool. After an equilibration period, the ratio of deuterated to non-deuterated retinol in a blood sample is measured using mass spectrometry. This ratio is then used in a mathematical model to estimate the total body pool of vitamin A.[5]

Key Applications

-

Accurate assessment of vitamin A status: Provides a quantitative measure of total body stores, overcoming the limitations of serum retinol levels.

-

Evaluation of intervention programs: Can be used to assess the efficacy of vitamin A supplementation or food fortification programs by measuring changes in total body stores over time (paired-deuterated retinol dilution technique).

-

Research in vitamin A metabolism: Enables detailed studies on vitamin A absorption, storage, and utilization in various populations and physiological states.

-

Clinical diagnostics: Can aid in the diagnosis of both subclinical vitamin A deficiency and hypervitaminosis A.

Experimental Protocols

1. Subject Preparation and Dosing Protocol

This protocol outlines the administration of this compound to human subjects for the assessment of vitamin A status.

-

Subject Selection: Subjects should be in a fasting state (overnight fast) before the administration of the deuterated vitamin A.

-

Baseline Blood Sample: A baseline blood sample (approximately 5-10 mL) is collected via venipuncture into a tube containing an anticoagulant (e.g., EDTA or heparin). This sample is essential to determine the natural abundance of the isotope and baseline serum retinol levels.

-

Dose Preparation: The oral dose of this compound is typically dissolved in a suitable carrier oil (e.g., corn oil). The dose can vary depending on the age of the subject and the sensitivity of the analytical equipment.

-

Dose Administration: The subject ingests the full dose of this compound. It is often recommended to consume a small, high-fat snack to enhance the absorption of the fat-soluble vitamin A.

-

Post-Dosing Blood Samples: Blood samples are collected at specific time points after dosing to measure the ratio of deuterated to non-deuterated retinol. The timing of these samples is crucial for the accuracy of the total body store calculation. A common approach is the 3-day DRD technique.

2. Sample Handling and Storage

Proper handling and storage of blood samples are critical to prevent the degradation of retinol.

-

Protection from Light: All procedures involving blood samples should be performed under dim light or using amber-colored tubes, as retinol is light-sensitive.

-

Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

-

Storage: The resulting plasma or serum should be stored at -70°C or lower until analysis to ensure the stability of retinol and its esters.

3. Analytical Protocol: Quantification of Deuterated and Non-deuterated Retinol

This protocol describes the extraction and analysis of retinol from serum/plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Retinol Extraction:

-

Thaw the serum/plasma sample on ice.

-

Add an internal standard (e.g., retinyl acetate or another labeled retinol analog not used as the tracer) to a known volume of serum/plasma to correct for extraction efficiency.

-

Precipitate proteins by adding a solvent like ethanol or acetonitrile.

-

Extract the retinol and other retinoids from the sample using a non-polar solvent such as hexane.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC injection.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate retinol from other compounds in the extract.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) for the detection and quantification of deuterated and non-deuterated retinol. The analysis is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Ion Transitions: Monitor specific precursor-to-product ion transitions for both non-deuterated retinol and deuterated retinol. For example, for retinyl palmitate-d4, the transition m/z 273>94 can be used.

-

Quantification: Calculate the ratio of the peak areas of deuterated retinol to non-deuterated retinol.

-

4. Calculation of Total Body Vitamin A Stores

The total body stores of vitamin A can be estimated using the following formula, which is a simplified representation of more complex models:

Total Body Stores (µmol) = Dose of this compound (µmol) × [(S × a × b) / (Tracer/Tracee Ratio)] - Dose of this compound (µmol)

Where:

-

S: A factor accounting for the fraction of the dose that is absorbed and retained.

-

a: A factor correcting for the incomplete mixing of the tracer with the body's vitamin A stores.

-

b: A factor accounting for the catabolism of the tracer during the equilibration period.

-

Tracer/Tracee Ratio: The ratio of deuterated retinol to non-deuterated retinol in the plasma at a specific time point after dosing.

More sophisticated compartmental models and simplified prediction equations have also been developed and are used to analyze the kinetic data.

Data Presentation

Table 1: Typical Dosing and Sampling Parameters for this compound Studies

| Parameter | Adults | Children | Reference |

| Oral Dose of this compound | 5.2 - 52.4 µmol | 1.25 - 5.0 mg RE | |

| Equilibration Period | 3 to 21 days | 3 to 14 days | |

| Blood Sampling Time Points | Day 3, Day 14, Day 20/21 | Day 3, Day 14 |

RE: Retinol Equivalents

Table 2: Analytical Parameters for Mass Spectrometry

| Parameter | Details | Reference |

| Ionization Mode | APCI or ESI | |

| Internal Standard | 13C4 Vitamin A Acetate or D4 Retinyl Palmitate | |

| Example Ion Transitions (m/z) | Retinyl Palmitate: 269.2/92.9D4 Retinyl Palmitate: 273.1/94.113C4 Vitamin A Acetate: 273.2/97.1 |

Visualizations

Caption: Experimental workflow for vitamin A status assessment using this compound.

Caption: Metabolic pathway of orally administered this compound.

References

- 1. A Retinol Isotope Dilution Equation Predicts Both Group and Individual Total Body Vitamin A Stores in Adults Based on Data from an Early Postdosing Blood Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human biomarkers of vitamin A status | OpeN-Global | King’s College London [kcl.ac.uk]

- 3. Assessing vitamin A status: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. Quantitative assessment of total body stores of vitamin A in adults with the use of a 3-d deuterated-retinol-dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Retinyl Acetate-d4 in Diverse Food Matrices

Abstract